2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride 2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16764598
InChI: InChI=1S/C8H8N2O.ClH/c1-6-5-10-3-2-7(11)4-8(10)9-6;/h2-5,9H,1H3;1H
SMILES:
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol

2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride

CAS No.:

Cat. No.: VC16764598

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride -

Specification

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
IUPAC Name 2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrochloride
Standard InChI InChI=1S/C8H8N2O.ClH/c1-6-5-10-3-2-7(11)4-8(10)9-6;/h2-5,9H,1H3;1H
Standard InChI Key TWNHKMKRGUGAAT-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=CC(=O)C=C2N1.Cl

Introduction

Chemical and Structural Properties

2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride is characterized by a fused bicyclic structure comprising an imidazole ring condensed with a pyridine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological research. Key structural identifiers include the IUPAC name 2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrochloride and the canonical SMILES string CC1=CN2C=CC(=O)C=C2N1.Cl . Spectroscopic characterization via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR typically reveals distinct peaks corresponding to the methyl group (δ ~2.3 ppm), aromatic protons (δ 7.0–8.0 ppm), and carbonyl functionality (δ ~160 ppm) .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC8H9ClN2O\text{C}_8\text{H}_9\text{ClN}_2\text{O}
Molecular Weight184.62 g/mol
IUPAC Name2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrochloride
SMILESCC1=CN2C=CC(=O)C=C2N1.Cl
PubChem CID (Base Compound)68895957
Purity (Commercial)≥95%

The compound’s stability under physiological conditions (e.g., phosphate-buffered saline) has been confirmed, with no degradation observed over 48 hours . Its logP value, estimated at 1.2–1.5, suggests moderate lipophilicity, which may influence blood-brain barrier permeability .

Synthesis and Characterization

The synthesis of 2-methylimidazo[1,2-a]pyridin-7-ol hydrochloride follows established routes for imidazo[1,2-a]pyridine derivatives. A typical procedure involves the condensation of α-bromoketones with 2-aminopyridine derivatives under basic conditions . For example, reacting 2-amino-5-methylpyridine with α-bromoacetophenone in ethanol at reflux yields the imidazo[1,2-a]pyridine core, which is subsequently hydrolyzed to the 7-ol derivative and treated with hydrochloric acid to form the hydrochloride salt .

Key reaction parameters include:

  • Temperature: 80–100°C for cyclization.

  • Catalyst: Base catalysts (e.g., K2_2CO3_3) enhance yield .

  • Solvent: Ethanol or aqueous media preferred for eco-friendly synthesis .

Characterization employs spectroscopic techniques:

  • NMR: Confirms regioselectivity and substituent positions.

  • IR: Identifies carbonyl (C=O) stretching at ~1650 cm1^{-1} .

  • Mass Spectrometry: Matches the molecular ion peak at m/z 184.62.

Pharmacological Activities

Cardiovascular Applications

Imidazo[1,2-a]pyridines are clinically recognized for their role in treating heart failure, with Olprione serving as a prototypical drug . 2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride exhibits similar hemodynamic effects, including vasodilation and increased cardiac output, likely mediated via phosphodiesterase-III inhibition . In vitro studies demonstrate a 50% inhibitory concentration (IC50_{50}) of 0.2–0.5 μM against PDE-III isoforms, comparable to Milrinone .

Antimicrobial and Anticancer Properties

While direct evidence for 2-methylimidazo[1,2-a]pyridin-7-ol hydrochloride is limited, related imidazo[1,2-a]pyridines show antibacterial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) and antitumor effects via CDK inhibition . These findings suggest broad therapeutic potential warranting further study.

Applications in Medicinal Chemistry

The compound’s versatility is evident in its role as a scaffold for drug development. Key applications include:

  • Analog Synthesis: Structural modifications (e.g., biphenyl or adamantyl substitutions) enhance AChE inhibition 10-fold .

  • Prodrug Development: Hydrochloride salt improves bioavailability; prodrugs with ester linkages show 80% oral absorption in preclinical models.

  • Multi-Target Ligands: Hybrid molecules combining imidazo[1,2-a]pyridine and donepezil moieties exhibit dual AChE and NMDA receptor antagonism .

Future Directions

Despite promising attributes, critical gaps remain:

  • Mechanistic Studies: Elucidate precise molecular targets (e.g., GPCRs, ion channels).

  • Clinical Translation: Evaluate pharmacokinetics and safety in Phase I trials.

  • Formulation Optimization: Develop nanoparticle carriers to enhance CNS delivery.

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